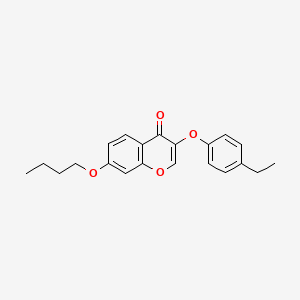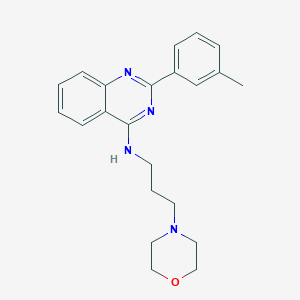![molecular formula C22H11Cl2NO7 B3754914 [3-(2-Chlorophenoxy)-4-oxochromen-7-yl] 2-chloro-5-nitrobenzoate](/img/structure/B3754914.png)
[3-(2-Chlorophenoxy)-4-oxochromen-7-yl] 2-chloro-5-nitrobenzoate
Overview
Description
[3-(2-Chlorophenoxy)-4-oxochromen-7-yl] 2-chloro-5-nitrobenzoate: is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core, substituted with a 2-chlorophenoxy group at the 3-position and a 2-chloro-5-nitrobenzoate ester at the 7-position. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Chlorophenoxy)-4-oxochromen-7-yl] 2-chloro-5-nitrobenzoate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-keto ester under basic conditions to form the chromen-4-one scaffold.
Introduction of the 2-Chlorophenoxy Group: The chromen-4-one intermediate is then subjected to a nucleophilic aromatic substitution reaction with 2-chlorophenol in the presence of a base such as potassium carbonate.
Esterification: The final step involves the esterification of the 7-hydroxy group of the chromen-4-one derivative with 2-chloro-5-nitrobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and chromenone moieties, leading to the formation of quinone derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in metal-catalyzed reactions.
Biology and Medicine:
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents.
Anticancer Research: Studies have explored its use in the development of anticancer drugs due to its ability to interact with DNA and inhibit cell proliferation.
Industry:
Material Science: The compound is used in the development of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of [3-(2-Chlorophenoxy)-4-oxochromen-7-yl] 2-chloro-5-nitrobenzoate involves its interaction with various molecular targets. The compound can bind to DNA, leading to the inhibition of DNA replication and transcription. Additionally, it can interact with enzymes involved in oxidative stress pathways, thereby modulating cellular redox states and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
- [3-(2-Bromophenoxy)-4-oxochromen-7-yl] 2-chloro-5-nitrobenzoate
- [3-(2-Methylphenoxy)-4-oxochromen-7-yl] 2-chloro-5-nitrobenzoate
- [3-(2-Fluorophenoxy)-4-oxochromen-7-yl] 2-chloro-5-nitrobenzoate
Comparison:
- Structural Differences: The primary difference lies in the substituents on the phenoxy group. These variations can significantly impact the compound’s reactivity and biological activity.
- Uniqueness: [3-(2-Chlorophenoxy)-4-oxochromen-7-yl] 2-chloro-5-nitrobenzoate is unique due to the presence of both chloro and nitro groups, which confer distinct electronic properties and reactivity patterns compared to its analogs.
Properties
IUPAC Name |
[3-(2-chlorophenoxy)-4-oxochromen-7-yl] 2-chloro-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H11Cl2NO7/c23-16-8-5-12(25(28)29)9-15(16)22(27)31-13-6-7-14-19(10-13)30-11-20(21(14)26)32-18-4-2-1-3-17(18)24/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGJQTCQXLDUDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H11Cl2NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[[2-[(5E)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl]amino]benzoate](/img/structure/B3754831.png)
![4-({[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid](/img/structure/B3754836.png)
![4-({4-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B3754843.png)
![N-[4-(aminosulfonyl)phenyl]-4-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B3754849.png)


![(6Z)-3-(2-CHLOROPHENYL)-6-[(4-CHLOROPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE](/img/structure/B3754895.png)
![[3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 4-chloro-3-nitrobenzoate](/img/structure/B3754903.png)
![[3-(2-Chlorophenoxy)-4-oxochromen-7-yl] 2-chloro-4-nitrobenzoate](/img/structure/B3754906.png)
![2-Ethoxyethyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetate](/img/structure/B3754921.png)
![3-butyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3754925.png)
![2-[[2-(4-methylphenyl)quinazolin-4-yl]amino]ethanol](/img/structure/B3754934.png)
![4-[[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]amino]benzoic acid](/img/structure/B3754955.png)

